molecular formula C8H6BrFO3 B1530487 Methyl 4-bromo-5-fluoro-2-hydroxybenzoate CAS No. 1193162-25-2

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No. B1530487
M. Wt: 249.03 g/mol
InChI Key: WCXWROSPLXHQFI-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-fluoro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It has a molecular weight of 249.04 and is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-5-fluoro-2-hydroxybenzoate” is 1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-fluoro-2-hydroxybenzoate” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis of Analogous Compounds : Research on the synthesis of related compounds, such as Methyl 4-bromo-2-methoxybenzoate, demonstrates the broader chemical utility of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate in organic synthesis. These compounds are synthesized through a series of reactions including bromination, hydrolysis, and esterification, showcasing the chemical reactivity and potential applications in developing pharmaceuticals and fine chemicals (Chen Bing-he, 2008).

Detection and Analysis Methods : The development of highly sensitive, selective fluorescent sensors for metal ion detection illustrates another application. For instance, a chemosensor based on an o-aminophenol derivative exhibits high selectivity and sensitivity towards Al³⁺ ions, highlighting the role of similar compounds in environmental monitoring and biological research (Xingpei Ye et al., 2014).

Material Science and Photophysical Studies

Photophysical Properties and Material Applications : The study of methyl 4-hydroxybenzoate (methyl paraben), which shares a structural similarity with Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, in the context of its single crystal structure and theoretical analysis, reveals insights into intermolecular interactions, crystal packing, and photophysical properties. Such research underpins the utility of these compounds in material science, especially in the development of new materials with specific optical properties (Abeer A. Sharfalddin et al., 2020).

Environmental Science

Photodegradation and Environmental Detoxification : Investigations into the photodegradation of parabens, a class of compounds including Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, provide valuable information on the environmental fate and treatment of these commonly used preservatives. Studies focusing on the kinetics, by-products, and cost-efficiency of photodegradation processes contribute to our understanding of environmental pollution control and the development of more sustainable chemical practices (M. Gmurek et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating potential harm to the eyes, skin, and respiratory system .

properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWROSPLXHQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735973
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

CAS RN

1193162-25-2
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Preparation according to Preparation 7, using boron tribromide (1.0 M, 25.0 ml, 25.2 mmol) in DCM (25 ml) and methyl 4-bromo-5-fluoro-2-methoxybenzoate (2.2 g, 8.4 mmol) in DCM (15 ml). Yield: 2.1 g. MS m/z (rel. intensity, 70 eV) 250 (M+, 40), 248 (M+, 41), 218 (99), 216 (bp), 188 (41), 186 (41), 81 (39).
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25 mL
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2.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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